molecular formula C9H6O4 B12884605 2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde

2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde

Cat. No.: B12884605
M. Wt: 178.14 g/mol
InChI Key: OUCBKIWZWGSDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde is an organic compound that features a benzodioxole ring fused with an oxoacetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate reagents under controlled conditions. One common method involves the use of benzo[d][1,3]dioxole-5-amine as a starting material, which is then reacted with various reagents to introduce the oxoacetaldehyde group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The benzodioxole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and proteins, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Biological Activity

2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde, also known as 3,4-(Methylenedioxy)phenylglyoxal hydrate, is a chemical compound recognized for its potential biological activities. Its unique structure, featuring a benzo[d][1,3]dioxole moiety linked to an oxoacetaldehyde group, suggests diverse applications in pharmaceuticals and organic synthesis. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₈O₅
  • Molecular Weight : 196.16 g/mol
  • CAS Number : 362609-92-5
  • Purity : 95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound can participate in:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Cell Cycle Regulation : By affecting cell cycle proteins, it can induce apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound can increase oxidative stress within cells, leading to cell death.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives of this structure have been synthesized and tested against various cancer cell lines.

Case Study: Cytotoxic Effects

A study evaluated the cytotoxic effects of related compounds on three cancer cell lines: HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The results demonstrated significant antiproliferative activity:

CompoundIC50 (µM) HepG2IC50 (µM) HCT116IC50 (µM) MCF7
This compoundNot specifiedNot specifiedNot specified
Reference Drug (Doxorubicin)7.468.294.56

The study indicated that several synthesized derivatives exhibited lower IC50 values than the reference drug, suggesting enhanced potency against these cancer types .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of benzo[d][1,3]dioxole derivatives and their biological activities has been extensively studied. Modifications to the dioxole ring or the oxoacetaldehyde group can significantly influence their anticancer efficacy.

Key Findings:

  • Substituent Effects : Different substituents on the benzo[d][1,3]dioxole ring can enhance or diminish cytotoxicity.
  • Combination Therapy Potential : Compounds with this scaffold show promise when used in combination with other chemotherapeutic agents.

Applications in Organic Synthesis

Beyond its biological activity, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows for various synthetic pathways that can lead to novel pharmaceutical agents.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-oxoacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCBKIWZWGSDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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